Tert-butyl2-[(2-iodophenyl)amino]acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-[(2-iodophenyl)amino]acetate typically involves the reaction of tert-butyl bromoacetate with 2-iodoaniline in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl2-[(2-iodophenyl)amino]acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
Tert-butyl2-[(2-iodophenyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of biological pathways and mechanisms due to its unique reactivity.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl2-[(2-iodophenyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The iodine atom plays a crucial role in these interactions, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,2,2-trichloroacetimidate: Another tert-butyl ester with different reactivity and applications.
Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate: A compound with similar structural features but different functional groups and properties.
Uniqueness
Tert-butyl2-[(2-iodophenyl)amino]acetate is unique due to the presence of the iodine atom, which imparts distinct reactivity and selectivity compared to other tert-butyl esters. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C12H16INO2 |
---|---|
Molecular Weight |
333.16 g/mol |
IUPAC Name |
tert-butyl 2-(2-iodoanilino)acetate |
InChI |
InChI=1S/C12H16INO2/c1-12(2,3)16-11(15)8-14-10-7-5-4-6-9(10)13/h4-7,14H,8H2,1-3H3 |
InChI Key |
YAUJHBWKZCKTOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=CC=CC=C1I |
Origin of Product |
United States |
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